4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by three bromine substituents: two on the benzoxazole core (positions 4 and 6) and one on the pendant 2-bromophenyl group.
Properties
IUPAC Name |
4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br3N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLRNYZNURNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365368 | |
| Record name | 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-91-1 | |
| Record name | 4,6-Dibromo-2-(2-bromophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637302-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzoxazole precursor followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like acetic acid or dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application, whether it is in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Key structural differences among analogues lie in the substituents on the benzoxazole core and the pendant aryl group. Below is a comparative analysis:
*Calculated based on molecular formulas.
Key Observations:
- Iodine in introduces polarizability, useful in radiopharmaceuticals.
- Steric Effects : Bulky groups like naphthyl or iodophenyl may reduce solubility but improve target specificity.
- Biological Activity : The oxadiazole derivative showed explicit anti-inflammatory properties, suggesting that nitrogen-rich substituents enhance bioactivity.
Spectral and Analytical Data
Biological Activity
Overview
4,6-Dibromo-2-(2-bromophenyl)-1,3-benzoxazol-5-amine is a brominated derivative of benzoxazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research.
- IUPAC Name : this compound
- CAS Number : 637302-91-1
- Molecular Formula : C13H7Br3N2O
- Molecular Weight : 446.92 g/mol
Key Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 5.94570 |
| PSA | 52.05000 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of a benzoxazole precursor followed by amination using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those related to breast cancer (e.g., MCF7 cells). The mechanism is believed to involve apoptosis induction and cell cycle arrest . Molecular docking studies indicate favorable binding interactions with target proteins involved in cancer progression .
Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
- Antimicrobial Studies :
- Anticancer Studies :
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activities. In this study:
- Compounds p2 and p6 were highlighted for their significant antimicrobial effects.
- Compound p2 demonstrated the highest anticancer activity against MCF7 cells, suggesting further investigation into its structure-activity relationship (SAR) could yield valuable insights for drug development .
The biological activity of this compound is attributed to its structural characteristics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
